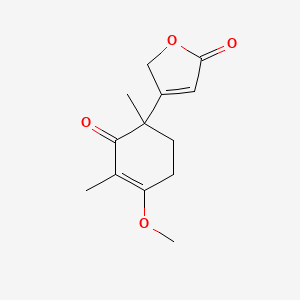
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a piperidine ring, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzenesulfonyl intermediate.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and piperidine groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to certain receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate: shares similarities with other sulfonyl-containing compounds, such as benzenesulfonamide and benzenesulfonic acid derivatives.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both a benzenesulfonyl group and a piperidine ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
104683-07-0 |
|---|---|
Formule moléculaire |
C23H35NO5S |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
[5-(benzenesulfonyl)-1-oxo-1-piperidin-1-yldecan-4-yl] acetate |
InChI |
InChI=1S/C23H35NO5S/c1-3-4-7-14-22(30(27,28)20-12-8-5-9-13-20)21(29-19(2)25)15-16-23(26)24-17-10-6-11-18-24/h5,8-9,12-13,21-22H,3-4,6-7,10-11,14-18H2,1-2H3 |
Clé InChI |
AAVWCEDCJNBQJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(CCC(=O)N1CCCCC1)OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


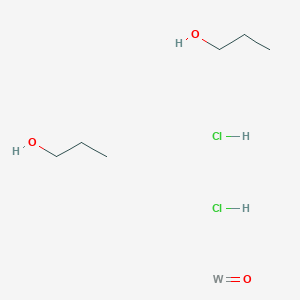
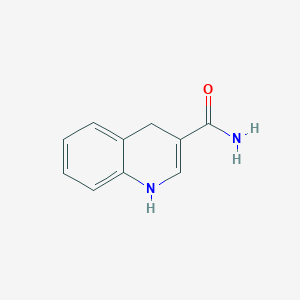
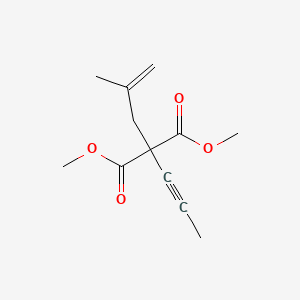
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
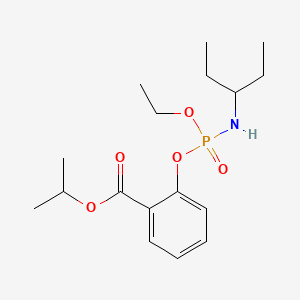
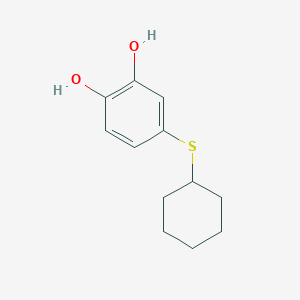
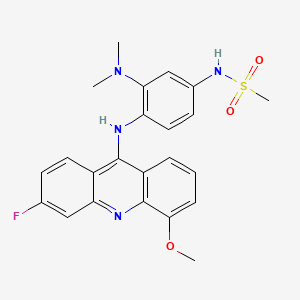
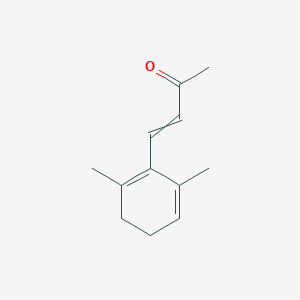
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
